molecular formula C21H27NO2S B2914262 2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)butanamide CAS No. 1787915-84-7

2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)butanamide

Cat. No.: B2914262
CAS No.: 1787915-84-7
M. Wt: 357.51
InChI Key: NSOWKMWKMVLATG-UHFFFAOYSA-N
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Description

2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)butanamide is a complex organic compound that features a phenyl group, a tetrahydropyran ring, a thiophen-2-yl ethyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)butanamide typically involves multiple steps, starting with the preparation of the tetrahydropyran ring. This can be achieved through the cyclization of diols using acidic catalysts. The phenyl and thiophen-2-yl ethyl groups are then introduced through subsequent reactions, such as nucleophilic substitution and amide bond formation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl and thiophen-2-yl groups can be oxidized to form phenolic and thiophenol derivatives.

  • Reduction: : The amide group can be reduced to an amine.

  • Substitution: : The tetrahydropyran ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Lithium aluminum hydride (LiAlH4) is often used for reducing amides to amines.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, with reaction conditions typically involving strong acids or bases.

Major Products Formed

  • Oxidation: : Phenols and thiophenols.

  • Reduction: : Amines.

  • Substitution: : Substituted tetrahydropyran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows for the exploration of interactions with various biomolecules.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with multiple targets could make it useful in drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)butanamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The specific pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl(tetrahydro-2H-pyran-4-yl)methanamine: : Similar structure but lacks the butanamide and thiophen-2-yl ethyl groups.

  • 2-phenyl-N-(tetrahydro-2H-pyran-4-yl)butanamide: : Similar but lacks the thiophen-2-yl ethyl group.

Uniqueness

The presence of both the thiophen-2-yl ethyl group and the butanamide moiety in this compound makes it unique compared to similar compounds

Properties

IUPAC Name

N-(oxan-4-yl)-2-phenyl-N-(2-thiophen-2-ylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2S/c1-2-20(17-7-4-3-5-8-17)21(23)22(18-11-14-24-15-12-18)13-10-19-9-6-16-25-19/h3-9,16,18,20H,2,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOWKMWKMVLATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N(CCC2=CC=CS2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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